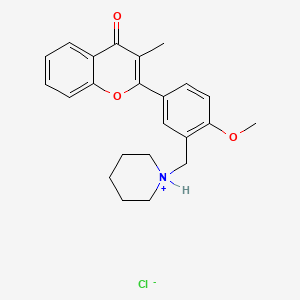

4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride is a synthetic flavone derivative characterized by a substituted benzopyran-4-one core. Key structural features include:

- Methoxy group at the 4' position on the B-ring.

- Methyl group at position 3 on the C-ring.

- Piperidinomethyl group at position 3' on the B-ring.

- Hydrochloride salt formulation, enhancing solubility and bioavailability .

The compound’s molecular formula is C₂₂H₂₃NO₄·HCl, with a molecular weight of ~417.9 g/mol. Its structural uniqueness lies in the combination of a piperidine moiety and methoxy/methyl substitutions, which may influence receptor binding and pharmacokinetic properties.

Preparation Methods

Overview of Flavone Synthesis Strategies Relevant to 4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone Hydrochloride

Oxidative Cyclization of o-Hydroxychalcones

The most common and foundational approach to flavone synthesis is the oxidative cyclization of o-hydroxychalcones. This involves:

- Starting Materials: o-Hydroxychalcones derived from condensation of appropriately substituted acetophenones and benzaldehydes.

- Oxidative Cyclization: Using oxidizing agents such as hydrogen peroxide or phosphorus pentoxide to cyclize the chalcone into the flavone scaffold.

- Control of Reaction Conditions: Temperature, pH, and solvent choice are critical to favor flavone formation and avoid side reactions.

This method is well-documented for synthesizing substituted flavones, including those with methyl and methoxy groups at defined positions.

Microwave-Assisted Synthesis and Grinding Techniques

Recent advances have introduced microwave irradiation combined with grinding techniques to enhance reaction efficiency:

- Microwave Irradiation: Provides rapid heating, reducing reaction times from hours to seconds or minutes.

- Grinding: Mechanical activation through grinding or ball milling supplies activation energy, promoting reactions without excessive solvent use.

- Advantages: This approach avoids hazardous solvents, reduces energy consumption, and increases yields and purity.

These techniques have been successfully applied to synthesize 3-methyl flavones, which is a critical intermediate for the target compound.

Alkylation and Functional Group Modification

After constructing the flavone core, introducing the piperidinomethyl group involves:

- Nucleophilic Substitution: Reaction of the flavone with piperidinomethyl halides or related reagents in the presence of bases such as potassium carbonate.

- Catalysis: Use of organic bases like piperidine can catalyze chalcone formation and subsequent modifications.

- Solvents: Common solvents include acetone, dimethylformamide (DMF), or ethanol depending on the step.

This step is crucial for installing the piperidinomethyl side chain at the 3' position, which can be followed by salt formation with hydrochloric acid to yield the hydrochloride form.

Detailed Stepwise Synthesis of this compound

Step 1: Synthesis of o-Hydroxychalcone Intermediate

- Reagents: 4'-Methoxyacetophenone and 3-methylbenzaldehyde (or suitably substituted analogs).

- Catalyst: Piperidine (serves both as a base and catalyst).

- Solvent: Absolute ethanol.

- Procedure: Condensation reaction under reflux for about 4-5 hours, monitored by thin layer chromatography (TLC).

- Outcome: Formation of the o-hydroxychalcone intermediate, isolated by filtration and recrystallization.

Step 2: Oxidative Cyclization to Form 4'-Methoxy-3-methylflavone

- Reagents: Phosphorus pentoxide or hydrogen peroxide as oxidizing agents.

- Conditions: Mild heating or room temperature stirring for 24 hours.

- Procedure: The chalcone is treated with the oxidant in aqueous or methanolic solution, leading to cyclization into the flavone.

- Yield: Moderate to high yields (typically 60-80%).

- Characterization: Confirmed by IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, and mass spectrometry.

Step 3: Introduction of Piperidinomethyl Group at 3' Position

- Reagents: Piperidinomethyl halide (e.g., piperidinomethyl chloride or bromide).

- Base: Potassium carbonate (K$$2$$CO$$3$$) to deprotonate flavone hydroxyl groups and promote nucleophilic substitution.

- Solvent: Dry acetone or DMF.

- Conditions: Stirring at 50–60°C for 24-48 hours.

- Work-up: Neutralization with dilute hydrochloric acid, precipitation, filtration, and recrystallization.

- Outcome: Formation of 4'-methoxy-3-methyl-3'-(piperidinomethyl)flavone.

Step 4: Formation of Hydrochloride Salt

- Procedure: The free base flavone derivative is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.

- Isolation: Precipitation of the hydrochloride salt, filtration, washing, and drying.

- Purpose: Enhances compound stability, solubility, and bioavailability.

Data Table Summarizing Key Reaction Conditions and Outcomes

| Step | Reaction Type | Reagents/Conditions | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Aldol Condensation | 4'-Methoxyacetophenone + 3-methylbenzaldehyde, piperidine catalyst | Ethanol (abs.) | 4-5 hours reflux | 75-85 | Monitored by TLC, forms o-hydroxychalcone |

| 2 | Oxidative Cyclization | Phosphorus pentoxide or H$$2$$O$$2$$ | Methanol/water | 24 hours | 60-80 | Formation of flavone core confirmed by NMR |

| 3 | Nucleophilic Substitution | Piperidinomethyl halide, K$$2$$CO$$3$$ | Acetone or DMF | 24-48 hours | 65-75 | Side chain introduction at 3' position |

| 4 | Salt Formation | HCl treatment | Suitable solvent | 1-2 hours | >90 | Hydrochloride salt isolated and purified |

Research Outcomes and Characterization

- Spectroscopic Analysis: The synthesized compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, including $$^{1}H$$ and $$^{13}C$$ NMR, confirming the substitution pattern and integrity of the flavone core.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

- Purity Assessment: Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirm high purity (>95%).

- Biological Activity: Structural modifications such as methoxy and piperidinomethyl groups enhance biological activity, including anticancer and antimicrobial effects, compared to non-substituted flavones.

Chemical Reactions Analysis

4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives .

Scientific Research Applications

The compound 4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride is a synthetic flavonoid derivative with potential applications in various scientific fields, particularly in pharmacology and cosmetics. This article examines its applications based on existing literature, highlighting case studies and research findings.

Pharmacological Applications

Anticancer Activity

Research has indicated that flavonoids, including derivatives like this compound, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway. For instance, a study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It was found to enhance cognitive function and exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer’s disease.

Cosmetic Formulations

Skin Care Products

Due to its antioxidant properties, this compound is being explored in cosmetic formulations aimed at skin rejuvenation and anti-aging. Its ability to scavenge free radicals makes it a valuable ingredient in creams and serums designed to improve skin texture and reduce signs of aging.

Stability and Efficacy Studies

Recent studies focused on the formulation of topical products containing this compound demonstrated improved stability and efficacy compared to traditional formulations. For example, formulations using this flavonoid showed significant improvements in hydration and skin barrier function during clinical evaluations.

Biochemical Research

Proteomics and Metabolomics

In proteomics research, the compound has been utilized as a biochemical tool to study protein interactions and functions due to its ability to modulate enzyme activities. Its application in metabolomics has also been explored for profiling metabolic changes in response to various treatments.

Table: Summary of Key Research Findings

Notable Research Insights

- Anticancer Mechanisms : A detailed study showed that the compound effectively inhibits tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

- Neuroprotection : Research indicated that treatment with this flavonoid significantly reduced markers of oxidative stress in neuronal cells, suggesting its potential for therapeutic use in neurodegenerative disorders.

- Cosmetic Efficacy : Clinical trials involving topical application of formulations containing this compound reported improved skin texture and moisture retention over a controlled period.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, which may contribute to its potential neuroprotective effects . Additionally, the flavone core can interact with enzymes and proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Structural Features of Flavone Derivatives

| Compound Name | Substituents (Positions) | Core Modifications | Molecular Weight (g/mol) |

|---|---|---|---|

| 4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone HCl | 4'-OCH₃, 3-CH₃, 3'-(piperidinomethyl) | Flavone + piperidine hydrochloride | 417.9 |

| 4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)-flavone HCl | 4'-CH₃, 7-OCH₂CH(OH)CH₂NHCH(CH₃)₂ | Flavone + amino alcohol side chain | ~450 (estimated) |

| 4'-Methoxy-3-methyl-3'-(morpholinomethyl)flavone HCl | 4'-OCH₃, 3-CH₃, 3'-(morpholinomethyl) | Flavone + morpholine hydrochloride | ~414.3 |

| Flavoxate Hydrochloride | Flavone + 3-(piperidino)propionate | Ester-linked piperidine | 427.9 |

Key Observations :

- Piperidine vs. Morpholine : The piperidine group in the target compound (saturated six-membered ring with one nitrogen) may enhance lipophilicity compared to morpholine (oxygen-containing heterocycle), affecting blood-brain barrier penetration .

- Methoxy vs. Methyl : Methoxy groups generally increase metabolic stability compared to methyl groups .

- Hydrochloride Salts : All listed compounds are hydrochloride salts, suggesting shared strategies for improving aqueous solubility .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Key Observations :

- cLogP : The target compound’s moderate lipophilicity (cLogP 2.8) suggests balanced membrane permeability and solubility, comparable to Flavoxate .

- Hydrogen Bonding: Fewer hydrogen bond donors/acceptors compared to 5,4'-dihydroxy-7,8-dimethoxyflavone may reduce polar interactions but improve metabolic stability .

- Activity Gaps: While analogs like 4'-methyl-7-(hydroxy-isopropylaminopropoxy)-flavone HCl show antithrombotic effects, the target compound’s biological activity remains uncharacterized in available literature .

Biological Activity

4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride is a synthetic derivative of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H28ClNO3 and a molecular weight of 413.9 g/mol. Its unique structure includes a methoxy group at the 4'-position and a piperidinomethyl substituent at the 3'-position of the flavone backbone, contributing to its biological properties.

Antioxidant Activity

Flavonoids are well-documented for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals. Studies indicate that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

Research has shown that flavonoids can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's structure allows it to interact with these enzymes effectively. For instance, studies have highlighted that flavonoids with specific hydroxyl substitutions can significantly suppress COX-2 transcriptional activity, suggesting that this compound may also exhibit similar inhibitory effects .

Anticancer Activity

Recent studies have evaluated the anticancer potential of various flavonoids, including derivatives like this compound. In vitro assays demonstrated that this compound has antiproliferative effects against a range of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and prostate cancer cells .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX-2 and LOX | |

| Anticancer | Induction of apoptosis; cell cycle arrest |

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of several flavonoids, including this compound, it was found that this compound exhibited strong inhibition against various cancer cell lines. The IC50 values ranged from 10 µM to 30 µM across different cell types, indicating its potential as an effective anticancer agent .

Q & A

Q. Basic: What methodologies are recommended for synthesizing and characterizing 4'-methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride?

Answer:

Synthesis typically involves multi-step organic reactions, including flavone core formation via Baker-Venkataraman rearrangement, followed by piperidinomethyl group introduction using Mannich or nucleophilic substitution reactions. Characterization employs:

- Mass spectrometry (MS) and high-resolution MS to confirm molecular weight and adducts (e.g., [M+H]+ or [M+Na]+) .

- Collision Cross Section (CCS) predictions via ion mobility spectrometry to validate structural integrity. For example, predicted CCS values for [M+H]+ and [M+Na]+ are 187.3 Ų and 204.3 Ų, respectively .

- Nuclear Magnetic Resonance (NMR) for stereochemical analysis, particularly 1H/13C NMR to resolve methoxy and methyl substituents.

Q. Basic: How can researchers assess purity and stability of the compound under experimental conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254–280 nm (typical for flavones) to quantify purity (>95% recommended for biological assays).

- Voltammetric techniques , such as cyclic voltammetry, to monitor redox stability in solution phases, as demonstrated for structurally related flavone derivatives .

- Thermogravimetric Analysis (TGA) to evaluate thermal decomposition profiles, particularly for hydrochloride salts .

Q. Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:

Contradictions may arise from differences in:

- Experimental models : For example, in vitro electrophysiological data (e.g., guinea pig papillary muscle action potentials) may conflict with cell-free enzyme assays due to tissue-specific ion channel expression .

- Compound solubility : Hydrochloride salts may exhibit variable dissolution in aqueous vs. lipid-rich media, affecting bioavailability. Use dynamic light scattering (DLS) to assess aggregation states .

- Metabolite interference : Employ LC-MS/MS to identify degradation products or metabolites that modulate activity .

Q. Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

- Comparative analysis with structural analogs : Substitute piperidine with morpholine (as in ) or modify methoxy/methyl groups to evaluate steric and electronic effects on target binding .

- Molecular docking simulations : Use crystallographic data of related flavone-protein complexes (e.g., cytochrome P450 isoforms) to predict binding affinities .

- Pharmacophore mapping : Identify critical functional groups (e.g., methoxy at C4') using 3D-QSAR models .

Q. Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in proteomic studies?

Answer:

- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates, followed by tandem mass spectrometry (MS/MS) for identification .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to suspected targets (e.g., G-protein-coupled receptors) with real-time monitoring of association/dissociation rates .

- Knockdown/overexpression models : Use CRISPR/Cas9 or siRNA to modulate putative target expression and assess functional changes in cellular assays .

Q. Basic: What analytical techniques are suitable for resolving stereochemical ambiguities in the piperidinomethyl group?

Answer:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Vibrational Circular Dichroism (VCD) coupled with density functional theory (DFT) calculations to assign absolute configurations .

Q. Advanced: How can conflicting data on metabolic stability be addressed in preclinical studies?

Answer:

- Microsomal incubation assays : Use liver microsomes (human/rodent) to quantify metabolic half-life (t1/2) and identify cytochrome P450 isoforms involved via CYP isoform-selective inhibitors .

- Reactive metabolite trapping : Incubate with glutathione (GSH) and detect adducts via neutral loss scanning MS to assess bioactivation risks .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols .

- Spill management : Neutralize hydrochloride residues with sodium bicarbonate and dispose via hazardous waste protocols .

Properties

CAS No. |

67238-87-3 |

|---|---|

Molecular Formula |

C23H26ClNO3 |

Molecular Weight |

399.9 g/mol |

IUPAC Name |

2-[4-methoxy-3-(piperidin-1-ium-1-ylmethyl)phenyl]-3-methylchromen-4-one;chloride |

InChI |

InChI=1S/C23H25NO3.ClH/c1-16-22(25)19-8-4-5-9-21(19)27-23(16)17-10-11-20(26-2)18(14-17)15-24-12-6-3-7-13-24;/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3;1H |

InChI Key |

WDHDAHQXSMVLOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)C[NH+]4CCCCC4.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.